molecular formula C22H24O6 B124957 Sigmoidin J CAS No. 157999-01-4

Sigmoidin J

Cat. No. B124957
M. Wt: 384.4 g/mol
InChI Key: PJPGKXVYTQIUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sigmoidin J is a natural product that belongs to the class of polyketides. It is extracted from the marine bacterium Serratia sp. and has been found to possess several biological activities. The compound has gained attention due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Antioxidant, Prooxidant, and Cytotoxic Activity

Sigmoidin A, a derivative of Sigmoidin J, exhibits notable antioxidant, antimicrobial, and anti-inflammatory activities. It also demonstrates prooxidant-induced cytotoxicity in cancer cells, which suggests its potential in cancer therapy. Sigmoidin A and eriodictyol can cause DNA damage in the presence of Cu(II) ions, indicating a prooxidative mechanism. Interestingly, Sigmoidin A is significantly more cytotoxic to cancer cells than eriodictyol, hinting at its unique properties in inducing cell death through prooxidative mechanisms (Habtemariam & Dagne, 2010).

Anti-inflammatory Activities

Sigmoidin A and B, isolated from Erythrina sigmoidea, have been studied for their anti-inflammatory properties. These compounds are effective in scavenging free radicals and selectively inhibiting 5-lipoxygenase, a key enzyme in inflammation. They also demonstrate significant effectiveness in experimental models of inflammation, such as mouse paw oedema and ear inflammation tests, revealing their potential as anti-inflammatory agents (Njamen et al., 2004).

Antibacterial Potency

Sigmoidin L, another derivative, has shown significant antibacterial potency against Staphylococcus aureus and Proteus vulgaris in vitro. This suggests its potential use in treating bacterial infections (Kouam et al., 2007).

Controlled Drug Release Optimization

The Gompertz modeling approach, which is sigmoid in shape, is applied for estimating controlled drug release. This is relevant in reducing side effects in clinical applications. An optimized Gompertz function has been used to evaluate controlled drug release properties, indicating a potential area of research for Sigmoidin J derivatives in drug delivery systems (Choe & Woo, 2014).

properties

CAS RN

157999-01-4

Product Name

Sigmoidin J

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxy-2,5-dimethoxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H24O6/c1-12(2)5-6-13-7-15-20(9-17(13)23)28-11-16(22(15)25)14-8-21(27-4)18(24)10-19(14)26-3/h5,7-10,16,23-24H,6,11H2,1-4H3

InChI Key

PJPGKXVYTQIUKG-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C

synonyms

sigmoidin J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sigmoidin J
Reactant of Route 2
Reactant of Route 2
Sigmoidin J
Reactant of Route 3
Sigmoidin J
Reactant of Route 4
Sigmoidin J
Reactant of Route 5
Sigmoidin J
Reactant of Route 6
Sigmoidin J

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.